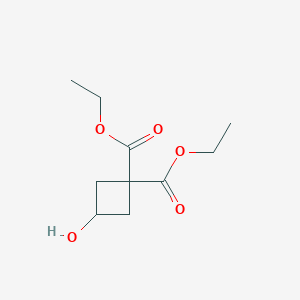

Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Übersicht

Beschreibung

Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (C₁₀H₁₆O₅, MW 216.23 g/mol) is a cyclobutane derivative featuring two ethyl ester groups at the 1,1-positions and a hydroxyl group at the 3-position . Its structural uniqueness lies in the strained four-membered cyclobutane ring, which confers distinct reactivity and stability compared to larger cyclic systems. The compound is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its ability to participate in cycloadditions, esterifications, and metal-catalyzed reactions .

Vorbereitungsmethoden

Catalytic Hydrogenation of Benzyl-Protected Precursors

The predominant method for preparing diethyl 3-hydroxycyclobutane-1,1-dicarboxylate involves the hydrogenolysis of benzyl ether derivatives of cyclobutane dicarboxylates. This process removes the benzyl protecting group to yield the free hydroxy compound.

Reaction Conditions and Catalysts

-

- 10% Palladium on activated carbon (Pd/C)

- 20% Palladium hydroxide on carbon (Pd(OH)₂/C)

Solvent: Ethanol (EtOH)

- Temperature: Ambient to 20°C

- Hydrogen Pressure: Atmospheric to 50 psi

- Reaction Time: Ranges from overnight (~16 hours) to 3.5 hours

Typical Procedure

- The benzyl-protected cyclobutane ester (e.g., diethyl 3-benzyloxycyclobutane-1,1-dicarboxylate) is dissolved in ethanol.

- The palladium catalyst is added under an inert atmosphere.

- The mixture is subjected to hydrogen gas at specified pressure and temperature.

- After completion, the catalyst is removed by filtration.

- The solvent is evaporated under reduced pressure.

- The crude product is purified by silica gel chromatography using hexane/ethyl acetate mixtures.

Yield and Purification Data

The following table summarizes representative experimental data from multiple studies:

| Entry | Precursor Compound | Catalyst & Load | Hydrogen Pressure | Temperature | Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Diethyl 3-benzyloxycyclobutane-1,1-dicarboxylate (2 g) | 10% Pd/C (400 mg, 20 mol%) | Atmospheric | 20°C | Overnight | 91.5 | Evaporation under reduced pressure | High yield, 1H NMR confirmed product |

| 2 | Benzyl ether Ic (3 g) | 20% Pd(OH)₂/C (1.37 g, 20 mol%) | 50 psi | Room temp | 3 h | 72 | Silica gel chromatography (0-40% EtOAc/hexanes gradient) | Colorless oil obtained |

| 3 | Compound BB2-b (40 g) | 10% Pd/C (4 g) | 50 psi | Room temp | 3.5 h | 64 | Silica gel chromatography (hexane/ethyl acetate) | TLC Rf = 0.3, reproducible yield |

Mechanistic Considerations

- The hydrogenation selectively cleaves the benzyl ether protecting group without affecting the ester functionalities.

- The use of palladium catalysts on carbon supports facilitates the hydrogenolysis under mild conditions.

- Ethanol serves both as solvent and hydrogen source medium, providing a compatible environment for catalyst activity.

Analytical Verification

NMR Spectroscopy:

Proton NMR (1H NMR) data confirm the presence of characteristic signals for the hydroxy-substituted cyclobutane ring and ester groups. For example, multiplets at 2.44–2.90 ppm correspond to ring protons, quartets at ~4.21 ppm and triplets at ~1.26 ppm correspond to ethyl ester protons, and a multiplet at ~4.35 ppm corresponds to the hydroxy-substituted carbon.Thin Layer Chromatography (TLC):

TLC systems using petroleum ether and ethyl acetate (9:1) show Rf values around 0.3 for the purified product.

Summary Table of Preparation Methods

| Method | Precursor | Catalyst | Solvent | Temp (°C) | Pressure (psi) | Time (h) | Yield (%) | Purification | Reference Notes |

|---|---|---|---|---|---|---|---|---|---|

| Hydrogenation of benzyl ether | Diethyl 3-benzyloxycyclobutane-1,1-dicarboxylate | 10% Pd/C | Ethanol | 20 | 1 atm | ~16 | 91.5 | Evaporation | High yield, NMR confirmed |

| Hydrogenation of benzyl ether | Benzyl ether Ic | 20% Pd(OH)₂/C | Ethanol | 20 | 50 | 3 | 72 | Silica gel chromatography | Colorless oil product |

| Hydrogenation of benzyl ether | Compound BB2-b | 10% Pd/C | Ethanol | 20 | 50 | 3.5 | 64 | Silica gel chromatography | TLC Rf 0.3 |

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

Oxidation: Formation of diethyl 3-oxocyclobutane-1,1-dicarboxylate.

Reduction: Formation of diethyl 3-hydroxycyclobutanol.

Substitution: Formation of diethyl 3-chlorocyclobutane-1,1-dicarboxylate.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C10H16O5

- Molecular Weight : 216.23 g/mol

- Appearance : Colorless to yellow liquid

- Solubility : Soluble in organic solvents

The compound features a cyclobutane ring with two carboxylate groups and a hydroxyl group at the 3rd carbon, contributing to its reactivity and potential applications in synthesis and biological interactions.

Organic Synthesis

Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate serves as a building block in organic synthesis. Its structure allows for various transformations that are crucial for creating more complex molecules. It can undergo reactions such as:

- Esterification : Reacting with alcohols to form esters.

- Reduction : Converting the hydroxyl group into other functional groups.

These reactions are significant for modifying the compound for specific applications or studying its reactivity in organic synthesis .

Medicinal Chemistry

Research has investigated the potential of this compound in drug development. It has been explored for:

- Anticancer Activity : The compound has been used as a ligand in the synthesis of platinum complexes, which exhibit potent anticancer properties .

- Biological Activity : Studies are ongoing to evaluate its interactions with enzymes and receptors, providing insights into its therapeutic potential .

Materials Science

In materials science, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties. Its cyclic structure combined with hydroxyl and carboxylic functionalities may confer distinct reactivity compared to similar compounds .

Case Study 1: Synthesis of Platinum Complexes

A study focused on synthesizing platinum(II) complexes using this compound as a ligand demonstrated promising anticancer activity. The research illustrated how modifications of this compound could lead to new therapeutic agents with low toxicity profiles .

Case Study 2: Biological Interaction Studies

Research involving interaction studies of this compound with various biomolecules has been conducted to understand its behavior in biological systems. Such studies are essential for evaluating safety and efficacy in potential applications .

Wirkmechanismus

The mechanism of action of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylate groups enable the compound to participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity with other molecules. These interactions can modulate biological processes and chemical reactions, making the compound valuable in research and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Varied Ring Sizes

- Diethyl Cyclopentane-1,1-Dicarboxylate (CAS 4167-77-5): Structure: Cyclopentane ring with 1,1-ethyl esters. Key Differences: The five-membered ring reduces ring strain, enhancing thermal stability but lowering reactivity in ring-opening reactions. Lacks a hydroxyl group, limiting hydrogen-bonding interactions . Applications: Primarily used in polymer chemistry and as a non-polar solvent additive .

Diethyl Cyclohexane-1,1-Dicarboxylate (CAS 1139-13-5) :

Substituent-Modified Analogs

Diethyl 3-Ethylcyclobutane-1,1-Dicarboxylate (CAS 66016-02-2) :

- Structure : Ethyl substituent replaces the hydroxyl group at the 3-position (C₁₂H₂₀O₄, MW 228.28 g/mol) .

- Key Differences : The ethyl group increases lipophilicity (logP ~1.8 vs. ~0.5 for the hydroxyl analog), making it preferable in lipid-soluble formulations. However, the absence of a hydroxyl group eliminates hydrogen-bonding capacity, reducing solubility in polar solvents .

- Synthesis : Prepared via alkylation of the parent cyclobutane dicarboxylate, requiring protective group strategies to avoid side reactions .

Diethyl 3,3-Dimethylcyclopentane-1,1-Dicarboxylate :

Ester Group Variants

- Diisopropyl 3-Hydroxycyclobutane-1,1-Dicarboxylate: Structure: Isopropyl esters replace ethyl groups. Key Differences: Bulkier isopropyl esters increase steric hindrance, slowing ester hydrolysis rates. This property is advantageous in controlled-release drug formulations .

- Diethyl 3-(Cyanomethylene)cyclobutane-1,1-Dicarboxylate: Structure: Conjugated cyano group at the 3-position. Key Differences: The electron-withdrawing cyano group enhances electrophilicity, facilitating Michael additions and cycloadditions. Used in heterocyclic synthesis .

Functionalized Derivatives in Coordination Chemistry

- Platinum(II) Complexes with 3-Hydroxycyclobutane-1,1-Dicarboxylate :

Comparative Data Table

Research Findings and Market Insights

- Synthetic Efficiency : The hydroxyl analog requires protection (e.g., silylation) during alkylation, yielding cross-coupled products at 16% efficiency, whereas ethyl-substituted analogs achieve higher yields (~30%) under similar conditions .

- Market Dynamics : The global market for this compound is projected to grow at 13.8% CAGR (2025–2032), driven by pharmaceutical R&D. In contrast, cyclopentane analogs face slower growth due to niche applications .

- Purity Grades : Pharmaceutical-grade hydroxycyclobutane dicarboxylate (≥98% purity) commands a 25% price premium over industrial-grade (95% purity) variants .

Biologische Aktivität

Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (C10H16O5) is an organic compound notable for its unique structural features, including a cyclobutane ring and both hydroxyl and carboxylate functional groups. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

- Molecular Formula: C10H16O5

- Molecular Weight: 216.23 g/mol

- Appearance: Colorless to yellow liquid

- Solubility: Soluble in organic solvents

Synthesis

This compound can be synthesized through various methods, most commonly involving the reaction of diethyl malonate with cyclobutanone in the presence of a base such as sodium ethoxide. This process typically involves nucleophilic addition, cyclization, and esterification to yield the final product.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its interactions with biological targets and potential therapeutic applications.

The compound's biological activity is attributed to its ability to interact with various molecular targets due to the presence of hydroxyl and carboxylate groups. These functional groups facilitate hydrogen bonding and electrostatic interactions, influencing binding affinity with biomolecules. This interaction can modulate biological processes such as enzyme activity and receptor binding.

Case Studies and Research Findings

- Antitumor Activity : In a study investigating the structural optimization of platinum drugs, this compound was utilized as a precursor for synthesizing new compounds with enhanced antitumor efficacy against A549 human non-small-cell lung carcinoma cells. The results indicated that derivatives containing this compound exhibited increased cytotoxicity compared to non-encapsulated drugs .

- Binding Affinity Studies : Binding assays have been conducted to determine the affinity of this compound towards various biological targets. These studies are crucial for understanding its pharmacological potential and safety profile in therapeutic applications.

- Metabolic Studies : Investigations into how this compound is processed within biological systems have provided insights into its metabolic pathways, which are essential for assessing its efficacy and safety as a drug candidate .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diethyl malonate | C7H12O4 | Contains two carboxylic acid groups; used in synthesis |

| Ethyl 3-hydroxybutanoate | C6H12O4 | Similar hydroxyl and carboxylic functionalities; pharmaceuticals |

| Dimethyl succinate | C6H10O4 | Dicarboxylic acid; involved in metabolic pathways |

| Diethyl succinate | C8H14O4 | Similar dicarboxylic structure; used as a solvent |

This compound's cyclic structure combined with hydroxyl and carboxylic functionalities may confer distinct reactivity and biological activity compared to these compounds .

Future Directions

Research into this compound is ongoing, with potential future studies focusing on:

- Exploring Additional Biological Activities : Further investigations may reveal additional therapeutic applications across various fields including oncology and metabolic disorders.

- Optimization of Synthesis Routes : Enhancing synthetic methodologies could improve yields and reduce costs associated with producing this compound for research or industrial use.

- Combinatorial Chemistry Approaches : Utilizing this compound in combinatorial chemistry could lead to the discovery of novel derivatives with improved biological profiles.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing diethyl 3-hydroxycyclobutane-1,1-dicarboxylate?

- Methodological Answer : Synthesis typically involves cyclization or functionalization of cyclobutane precursors. For example:

- Catalytic cyclopropane ring-opening : Use diethyl bromomalonate with a cyclopropane derivative under anhydrous dichloromethane (DCM) and a catalyst (e.g., Ru-complexes or crown ethers). Stir at 70–110°C for 4–24 hours .

- Hydroxylation : Introduce hydroxyl groups via oxidation or nucleophilic addition to cyclobutane intermediates. Ensure inert conditions (N₂/Ar) to prevent side reactions .

- Key parameters : Monitor reaction progress via TLC or NMR. Purify via column chromatography (silica gel, ether/pentane eluent) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for ester groups (δ ~4.0–4.3 ppm for ethoxy protons; δ ~170 ppm for carbonyl carbons) and cyclobutane ring protons (δ ~2.0–3.0 ppm). Compare with literature data for analogous compounds (e.g., diethyl cyclopropane-1,1-dicarboxylate) .

- HRMS : Confirm molecular ion peaks (e.g., [M+Na]⁺) to validate molecular weight .

- IR spectroscopy : Identify hydroxyl (broad ~3200–3600 cm⁻¹) and ester carbonyl (sharp ~1720–1750 cm⁻¹) stretches .

Advanced Research Questions

Q. How do steric and electronic effects of ester groups (ethyl vs. isopropyl) influence the reactivity of cyclobutane-dicarboxylates?

- Methodological Answer :

- Steric hindrance : Ethyl esters (diethyl derivatives) exhibit lower steric bulk compared to isopropyl analogs, enabling faster nucleophilic attacks or cycloadditions. For example, diethyl derivatives show higher yields in ring-opening reactions with malononitrile .

- Electronic effects : Ethyl groups provide moderate electron-withdrawing effects, stabilizing transition states in cyclopropanation or metathesis reactions. Compare reaction rates using Hammett plots or DFT calculations .

- Experimental validation : Synthesize analogs (e.g., diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate) and compare kinetic data under identical conditions .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for cyclobutane functionalization?

- Methodological Answer :

- Systematic catalyst screening : Test Ru-complexes (e.g., Ru-4g) versus crown ethers in enantioselective reactions. Ru-catalysts favor olefin metathesis (yields up to 78%), while crown ethers enhance cyclopropanation stereoselectivity .

- Control experiments : Vary solvent polarity (DCM vs. toluene), temperature, and catalyst loading to identify optimal conditions. For example, Na₂CO₃ in DCM improves base-mediated reactions .

- Data normalization : Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR to quantify conversion rates accurately .

Q. What mechanisms explain the ring-opening or functionalization of this compound in heterocyclic synthesis?

- Methodological Answer :

- Nucleophilic attack : The hydroxyl group acts as a nucleophile, attacking electrophilic reagents (e.g., benzylidenemalononitrile) to form fused heterocycles. Monitor intermediates via LC-MS .

- Cycloaddition : Participate in [2+2] or [3+2] cycloadditions with alkenes/alkynes. Use DFT calculations to predict regioselectivity .

- Catalytic insertion : Transition metals (e.g., Rh, Pd) insert into C–O bonds, enabling C–C bond formation. Characterize intermediates using X-ray crystallography .

Eigenschaften

IUPAC Name |

diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h7,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVGFHCQRXXAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(C1)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563392 | |

| Record name | Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99974-66-0 | |

| Record name | Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.